molecular formula C27H30N2O6 B12137592 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B12137592
M. Wt: 478.5 g/mol
InChI Key: HJPLFIAXIYDKIY-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolinone core, substituted with diethylaminoethyl, hydroxy, methoxybenzo[d]furan, and methoxyphenyl groups. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new synthetic pathways and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolinone core, followed by the introduction of various substituents through sequential reactions. Key steps may include:

    Formation of the Pyrrolinone Core: This can be achieved through cyclization reactions involving suitable precursors.

    Substitution Reactions: Introduction of the diethylaminoethyl group, hydroxy group, and methoxy groups through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Coupling Reactions: Attachment of the methoxybenzo[d]furan moiety via coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one: shares similarities with other pyrrolinone derivatives and compounds containing methoxybenzo[d]furan and methoxyphenyl groups.

Uniqueness

  • The unique combination of substituents in this compound sets it apart from other compounds. Its specific structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H30N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H30N2O6/c1-5-28(6-2)14-15-29-23(17-10-12-19(33-3)13-11-17)22(25(31)27(29)32)24(30)21-16-18-8-7-9-20(34-4)26(18)35-21/h7-13,16,23,31H,5-6,14-15H2,1-4H3

InChI Key

HJPLFIAXIYDKIY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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